molecular formula C13H19NO8 B086740 (beta-,4-Dihydroxyphenethyl)methylammonium hydrogen (R-(R*,R*))-tartrate CAS No. 136-38-9

(beta-,4-Dihydroxyphenethyl)methylammonium hydrogen (R-(R*,R*))-tartrate

Cat. No. B086740
CAS RN: 136-38-9
M. Wt: 317.29 g/mol
InChI Key: GOVGCYCBKCCFIR-LREBCSMRSA-N
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Description

(Beta-,4-Dihydroxyphenethyl)methylammonium hydrogen (R-(R*,R*))-tartrate, commonly known as ephedrine, is a naturally occurring alkaloid compound found in the Ephedra plant. It has been used for centuries in traditional medicine to treat respiratory conditions, including asthma and bronchitis. In recent years, ephedrine has gained attention for its potential as a performance-enhancing drug and weight loss supplement.

Mechanism Of Action

Ephedrine works by stimulating the sympathetic nervous system, which increases heart rate, blood pressure, and respiration. It also stimulates the release of adrenaline and noradrenaline, which promote the breakdown of fat cells and increase metabolism. Ephedrine has also been shown to increase the release of dopamine, which can improve mood and motivation.

Biochemical And Physiological Effects

Ephedrine has a number of physiological effects, including increased heart rate, blood pressure, and respiration. It also promotes the breakdown of fat cells and increases metabolism. Ephedrine has also been shown to increase the release of dopamine, which can improve mood and motivation.

Advantages And Limitations For Lab Experiments

Ephedrine has a number of advantages for lab experiments, including its ability to stimulate the sympathetic nervous system and increase energy levels. However, ephedrine can also have side effects, including increased heart rate, blood pressure, and respiration, which can make it difficult to control experimental conditions.

Future Directions

There are a number of potential future directions for ephedrine research. One area of interest is the potential for ephedrine to be used as a treatment for ADHD. Another area of interest is the potential for ephedrine to be used as a treatment for depression. Additionally, there is ongoing research into the potential for ephedrine to be used as a weight loss supplement.

Synthesis Methods

Ephedrine can be synthesized from the Ephedra plant or through chemical synthesis. The chemical synthesis involves the reaction of benzaldehyde with nitroethane to produce phenyl-2-nitropropene. The nitro group is then reduced to an amine group, which is then methylated to produce ephedrine.

Scientific Research Applications

Ephedrine has been widely studied for its potential as a performance-enhancing drug and weight loss supplement. It has been shown to increase energy levels, improve focus and concentration, and enhance athletic performance. Ephedrine has also been studied for its potential as a treatment for narcolepsy, attention deficit hyperactivity disorder (ADHD), and depression.

properties

CAS RN

136-38-9

Product Name

(beta-,4-Dihydroxyphenethyl)methylammonium hydrogen (R-(R*,R*))-tartrate

Molecular Formula

C13H19NO8

Molecular Weight

317.29 g/mol

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;4-[1-hydroxy-2-(methylamino)ethyl]phenol

InChI

InChI=1S/C9H13NO2.C4H6O6/c1-10-6-9(12)7-2-4-8(11)5-3-7;5-1(3(7)8)2(6)4(9)10/h2-5,9-12H,6H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1

InChI Key

GOVGCYCBKCCFIR-LREBCSMRSA-N

Isomeric SMILES

CNCC(C1=CC=C(C=C1)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

SMILES

CNCC(C1=CC=C(C=C1)O)O.C(C(C(=O)O)O)(C(=O)O)O

Canonical SMILES

CNCC(C1=CC=C(C=C1)O)O.C(C(C(=O)O)O)(C(=O)O)O

Other CAS RN

136-38-9

Origin of Product

United States

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